![molecular formula C16H17ClN2O2S2 B2858911 2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 921775-86-2](/img/structure/B2858911.png)
2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
“2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C11H9ClN2O2S2 and a molecular weight of 300.78. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . The compound also contains a chloroacetamido group attached to the thiophene ring.Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of this compound are not detailed in the available data.Scientific Research Applications
Synthesis and Characterization
Studies have been dedicated to synthesizing and characterizing novel compounds that incorporate the thiophene moiety, which is structurally related to the compound . For instance, a study by Sailaja Rani Talupur et al. (2021) focused on synthesizing a series of compounds for antimicrobial evaluation and docking studies, illustrating the compound's versatility as a precursor for pharmaceutical research Talupur et al., 2021. Another example is the work by R. Mohareb et al. (2004), which explored the synthesis of thiophenylhydrazonoacetates from a similar thiophene derivative, further expanding the chemical utility of such structures in heterocyclic synthesis Mohareb et al., 2004.
Biological Activities
Research has also delved into the biological activities of derivatives of thiophene compounds, with studies revealing their potential as anti-inflammatory, antimicrobial, and anticancer agents. For example, M. A. Radwan et al. (2009) investigated 5-substituted benzo[b]thiophene derivatives, demonstrating potent anti-inflammatory activity Radwan et al., 2009. Additionally, A. Atta and E. Abdel‐Latif (2021) synthesized new thiophene derivatives with notable anticancer activity, showcasing the therapeutic relevance of these compounds Atta & Abdel‐Latif, 2021.
Antitumor Evaluation
The antitumor evaluation of novel heterocyclic compounds derived from thiophene analogs, as investigated by H. Shams et al. (2010), highlights the compound's importance in developing new cancer treatments. These studies demonstrate significant inhibitory effects against various cancer cell lines, indicating the compound's potential as a base for antitumor agents Shams et al., 2010.
Mechanism of Action
Target of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of downstream effects .
Pharmacokinetics
The admet profiles of similar compounds have highlighted encouraging drug-like properties .
Result of Action
Similar compounds have shown significant virus inhibitory activity against the pandemic influenza virus a/puerto rico/8/34 (h1n1) with high selectivity index values and favorable toxicity profiles .
Future Directions
Thiophene and its derivatives have shown promising applications in the field of medicinal chemistry, making them a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes of thiophene derivatives with more effective pharmacological activity .
properties
IUPAC Name |
2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S2/c1-8-2-4-10-11(6-8)23-16(14(10)15(18)21)19-13(20)7-9-3-5-12(17)22-9/h3,5,8H,2,4,6-7H2,1H3,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDCXADGBHOJID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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